molecular formula C7H4ClFO4S B1349419 5-(Chlorosulfonyl)-2-fluorobenzoic acid CAS No. 37098-75-2

5-(Chlorosulfonyl)-2-fluorobenzoic acid

Cat. No.: B1349419
CAS No.: 37098-75-2
M. Wt: 238.62 g/mol
InChI Key: CISMZCVQNVNWJW-UHFFFAOYSA-N
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Description

5-(Chlorosulfonyl)-2-fluorobenzoic acid is an aromatic compound characterized by the presence of a chlorosulfonyl group and a fluorine atom attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-(Chlorosulfonyl)-2-fluorobenzoic acid typically involves the chlorosulfonation of 2-fluorobenzoic acid. The reaction is carried out by treating 2-fluorobenzoic acid with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:

    Chlorosulfonation: 2-fluorobenzoic acid is reacted with chlorosulfonic acid (ClSO₃H) at a temperature range of 0-5°C. The reaction mixture is stirred for several hours to ensure complete conversion.

    Isolation: The reaction mixture is then poured into ice-cold water, and the resulting precipitate is filtered and washed with water to remove any impurities.

    Purification: The crude product is recrystallized from an appropriate solvent, such as ethanol or acetone, to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Chlorosulfonyl)-2-fluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonyl derivatives.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH₄).

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to yield 2-fluorobenzoic acid and sulfur dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH₄) is used as a reducing agent in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere conditions.

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) solutions are used for hydrolysis reactions.

Major Products Formed

    Sulfonamide Derivatives: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonyl Derivatives: Formed by reduction of the chlorosulfonyl group.

Scientific Research Applications

5-(Chlorosulfonyl)-2-fluorobenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties.

    Material Science: The compound is utilized in the synthesis of advanced materials, including polymers and coatings, due to its ability to introduce functional groups that enhance material properties.

    Biological Studies: It serves as a precursor for the synthesis of biologically active molecules that can be used in enzyme inhibition studies and drug development.

    Chemical Synthesis: The compound is employed in the synthesis of complex organic molecules, serving as an intermediate in multi-step synthetic routes.

Mechanism of Action

The mechanism of action of 5-(Chlorosulfonyl)-2-fluorobenzoic acid is primarily based on its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophilic reagent to introduce sulfonyl groups into target molecules.

Comparison with Similar Compounds

Similar Compounds

    Chlorosulfonyl isocyanate: Another compound with a chlorosulfonyl group, known for its use in the synthesis of β-lactams and other nitrogen-containing heterocycles.

    Sulfonimidates: Compounds containing a sulfonyl group bonded to an imidate moiety, used in the synthesis of sulfoximines and sulfonimidamides.

    Chlorosulfonic acid: A related compound used in the preparation of alkyl sulfates and other sulfonyl derivatives.

Uniqueness

5-(Chlorosulfonyl)-2-fluorobenzoic acid is unique due to the presence of both a chlorosulfonyl group and a fluorine atom on the benzoic acid core. This combination imparts distinct reactivity and properties, making it a valuable intermediate in organic synthesis and a versatile reagent in various chemical transformations.

Properties

IUPAC Name

5-chlorosulfonyl-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO4S/c8-14(12,13)4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISMZCVQNVNWJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346038
Record name 5-(chlorosulfonyl)-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37098-75-2
Record name 5-(chlorosulfonyl)-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-5-chlorosulfonylbenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

o-Fluorobenzoic acid is reacted with chlorosulfonic acid by the method of Example 1 to form 2-fluoro-5-chlorosulfonylbenzoic acid. This is reacted with 3,5-dimethylpiperidine by the method of Example 1 to form 2-fluoro-5-(3,5-dimethylpiperidinosulfonyl)benzoic acid. This product (0.0015 mole) is heated to 60° C. with diethylamine (10 ml.) and ethanol (3.0 ml.) to form a clear solution, and the reaction mixture is then heated at reflux temperature for 24 hours. The resulting brown solid is filtered off, dissolved in 1 N NaOH, washed twice with water, and the product precipitated by the addition of concentrated HCl. Recrystallization from diethyl ether replaced by isopropyl ether yields the product, m.p. 139.5°-140° C.
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Synthesis routes and methods II

Procedure details

Commercially available 2-fluorobenzoic acid (75 g, 0.54 Mol) was added to chlorosulphonic acid (320 g) over 15 minutes, stirred for 30 minutes then heated to 90° C. for 4½ hrs. Once cool, the reaction was quenched onto ice/water (1.5 kg/324 ml) and granulated for 1 hr. The precipitated product was filtered, water washed and dried at 50° C. under vacuo to give the title compound (99.7 g, 78.1%) as a white solid.
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320 g
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78.1%

Synthesis routes and methods III

Procedure details

5-(Chlorosulfonyl)-2-fluorobenzoic acid was prepared from 2-fluorobenzoic acid using a Biotage Initiator 8 microwave set to high absorbance as follows. Using conditions described, the reaction typically reached a pressure of 12 barr. The pressure was reduced to 3 barr after cooling and was vented prior to decapping the reaction vessel. To a 5 ml Biotage microwave reaction tube was added 2-fluorobenzoic acid (0.5 g, 3.57 mmol) and a Teflon covered magnetic stir-bar. To this was added 2 ml of chlorosulfuric acid. The vessel was capped and heated to 200° C. for 3.25 min. After cooling to room temperature, the remaining pressure was vented into a 50 ml syringe and discharged into 30 ml 1M NaOH. Reaction was quenched by adding dropwise to 30 ml of crushed ice. The solid product was collected by vacuum filtration, washed with water (5 ml, 3×) and air-dried under vacuum for 2 h, yielding 5-(chlorosulfonyl)-2-fluorobenzoic acid as a light yellow solid.
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12
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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